Hydroxypropentofylline

Description

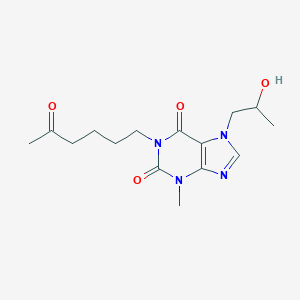

Structure

2D Structure

3D Structure

Properties

CAS No. |

104317-70-6 |

|---|---|

Molecular Formula |

C15H22N4O4 |

Molecular Weight |

322.36 g/mol |

IUPAC Name |

7-(2-hydroxypropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |

InChI |

InChI=1S/C15H22N4O4/c1-10(20)6-4-5-7-19-14(22)12-13(17(3)15(19)23)16-9-18(12)8-11(2)21/h9,11,21H,4-8H2,1-3H3 |

InChI Key |

HNFYOKRWFUQBIE-UHFFFAOYSA-N |

SMILES |

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |

Canonical SMILES |

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |

Synonyms |

Hydroxypropentofylline |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Hydroxypropentofylline

Modulation of Cyclic Nucleotide Signaling Pathways

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are crucial second messengers involved in a multitude of cellular processes. nih.govfrontiersin.orgmdpi.com Hydroxypropentofylline influences these pathways, leading to a cascade of downstream effects.

Phosphodiesterase (PDE) Inhibition Profiles and Specificity

Propentofylline (B1679635) and its metabolite, this compound, are known inhibitors of phosphodiesterases (PDEs). ncats.ionih.gov PDEs are a family of enzymes that hydrolyze cAMP and cGMP, thereby regulating their intracellular concentrations and signaling. nih.govnih.gov By inhibiting these enzymes, this compound leads to an accumulation of cyclic nucleotides. The specific PDE inhibition profile of this compound contributes to its distinct pharmacological actions. While detailed subtype-specific inhibition data for this compound is not extensively characterized in the provided results, its parent compound, propentofylline, is recognized as a phosphodiesterase inhibitor. nih.gov

Regulation of Intracellular Cyclic AMP (cAMP) Levels and Downstream Effectors

A key mechanism of this compound is its ability to increase intracellular cAMP levels. biosynth.com This elevation is a direct consequence of PDE inhibition. biosynth.com Increased cAMP activates downstream effectors, most notably protein kinase A (PKA). biosynth.comarborassays.com The activation of the cAMP/PKA pathway triggers a cascade of phosphorylation events that modulate the function of various proteins, ultimately leading to diverse cellular responses. biosynth.com For instance, in the rat hippocampus, both propentofylline and its metabolite, identified as A 72 0287 (this compound), were found to enhance adenosine-induced accumulation of ³H-cAMP. nih.gov

Interactions with Purinergic Systems

The purinergic system, which includes adenosine receptors and nucleoside transporters, is another major target of this compound. nih.govfrontiersin.orguniroma2.it

Adenosine Receptor Modulation and Antagonism

This compound modulates the activity of adenosine receptors. Research on its parent compound, propentofylline, indicates it can act as a non-selective adenosine receptor antagonist. pharmaffiliates.com Specifically, in the rat hippocampus, both propentofylline and its metabolite A 72 0287 (this compound) were shown to inhibit the A1-receptor mediated presynaptic inhibition of acetylcholine (B1216132) release. nih.gov This suggests an antagonistic action at A1 receptors. Conversely, they enhanced A2-receptor mediated cAMP accumulation, indicating a complex and potentially receptor-subtype-dependent interaction. nih.gov

Inhibition of Nucleoside Transport

This compound inhibits the transport of nucleosides, such as adenosine, across cell membranes. biosynth.com This action is shared with its parent compound, propentofylline, which is a known adenosine transport inhibitor. ncats.iopharmaffiliates.com By blocking nucleoside transporters, this compound can increase the extracellular concentration of adenosine, thereby potentiating its effects on adenosine receptors. koreascience.kr This mechanism is significant as nucleoside transporters are crucial for clearing adenosine from the extracellular space. nih.gov

Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through several key mechanisms, including the attenuation of pro-inflammatory mediators, modulation of critical signaling pathways, and regulation of glial cell activity.

Attenuation of Pro-inflammatory Cytokine and Mediator Production

Pro-inflammatory cytokines are key signaling molecules that drive inflammatory responses. thermofisher.comnih.gov this compound, much like its parent compound, is implicated in the reduction of these inflammatory mediators. The overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of many inflammatory and neurodegenerative diseases. mdpi.comfrontiersin.orgnih.gov Propentofylline has been shown to inhibit the release of TNF-α. The reduction of these cytokines helps to dampen the inflammatory cascade, thereby limiting tissue damage. nih.gov

| Pro-inflammatory Cytokine | Role in Inflammation |

| TNF-α | A key initiator of the inflammatory cascade, it can induce fever, apoptosis, and the production of other cytokines. thermofisher.commdpi.comnih.gov |

| IL-1β | Plays a critical role in the acute phase of inflammation and stimulates the production of other inflammatory mediators. thermofisher.commdpi.comnih.gov |

| IL-6 | Involved in both acute and chronic inflammation and has a wide range of biological activities, including the stimulation of acute phase protein production. mdpi.commdpi.com |

Influence on Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, Nrf2)

The anti-inflammatory effects of many compounds are mediated through their influence on intracellular signaling pathways that control the expression of pro-inflammatory genes. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.orgmdpi.com

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. researchgate.net Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. mdpi.com Some anti-inflammatory agents work by inhibiting the activation of NF-κB. frontiersin.org There is a known interplay where the deficiency of Nrf2 can lead to increased expression of NF-κB, resulting in higher production of inflammatory factors. frontiersin.org

MAPK Pathway: The MAPK signaling cascades are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. nih.gov The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines and plays a pivotal role in the inflammatory response. nih.gov

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. researchgate.netmdpi.com Activation of the Nrf2 pathway can suppress inflammation by inhibiting pro-inflammatory signaling pathways like NF-κB. frontiersin.orgmdpi.com

Regulation of Glial Cell Activation and Phenotype (e.g., Microglia, Astrocytes)

In the central nervous system (CNS), glial cells, particularly microglia and astrocytes, are the primary mediators of neuroinflammation. imrpress.com Dysregulation of their activation state contributes to the pathogenesis of various neurodegenerative diseases.

Microglia: As the resident immune cells of the CNS, microglia are the first line of defense against pathogens and injury. frontiersin.orgfrontiersin.org In response to stimuli, they can adopt different activation states, ranging from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. imrpress.com Chronic activation of the M1 phenotype leads to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. imrpress.com Propentofylline has been shown to modulate microglia activation, which can reduce neuropathic pain. ncats.io

Astrocytes: Astrocytes are the most abundant glial cells in the CNS and play crucial roles in maintaining brain homeostasis. frontiersin.org They also become reactive in response to injury and inflammation, a process known as astrogliosis. frontiersin.org Reactive astrocytes can release both pro- and anti-inflammatory factors, and their sustained activation can be detrimental. imrpress.combiorxiv.org Propentofylline has been found to modulate astrocyte activity. ncats.io There is significant crosstalk between astrocytes and microglia, where one can influence the activation state of the other. frontiersin.orgbiorxiv.org

Antioxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to cellular damage in a wide array of diseases. researchgate.net

Reduction of Reactive Oxygen Species (ROS) Generation

ROS are highly reactive molecules, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, that are generated as byproducts of normal cellular metabolism. wikipedia.orgnih.gov While they have roles in cell signaling, their overproduction can lead to damage of lipids, proteins, and DNA. researchgate.netwikipedia.org Mitochondria are a primary source of ROS production. frontiersin.org Some compounds exert their protective effects by directly scavenging these reactive species or by inhibiting the enzymes responsible for their production.

Upregulation of Endogenous Antioxidant Defense Systems

The body possesses a complex network of endogenous antioxidant enzymes to counteract oxidative stress. mdpi.com These include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which are considered the first line of defense. ulisboa.pt

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either molecular oxygen or hydrogen peroxide. mdpi.com

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.com

Glutathione Peroxidase (GPX): GPX enzymes reduce hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using glutathione as a reducing agent. ulisboa.pt

Modulation of Excitotoxicity-related Processes

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a key factor in ischemic brain damage. wikipedia.orgnih.gov Propentofylline demonstrates significant neuroprotective properties by mitigating these processes. classimed.deahajournals.org

Glutamate receptors, particularly ionotropic receptors like N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are central to fast excitatory synaptic transmission in the central nervous system. nih.govwikipedia.orgnih.gov While direct binding studies on this compound's interaction with specific glutamate receptor subunits are not extensively detailed in the reviewed literature, its influence is evident from its effects on downstream excitotoxic events. The overactivation of NMDA receptors, leading to excessive calcium (Ca2+) influx, is a primary cause of excitotoxicity. wikipedia.orgnih.gov Propentofylline's ability to reduce neuronal calcium loading following ischemia suggests a modulatory effect on the function of these receptors or the subsequent signaling cascades. classimed.de By limiting the pathological consequences of excessive glutamate receptor stimulation, this compound indirectly points to an influence on the glutamate-mediated excitotoxic pathway. This may involve mechanisms such as inhibiting adenosine uptake, which can in turn modulate glutamatergic transmission. dntb.gov.uachemsrc.com

Maintaining low intracellular calcium concentrations is crucial for normal cell function, and disruptions in this homeostasis can trigger cell death pathways. nih.govfrontiersin.orgmdpi.commdpi.com Propentofylline has been shown to exert significant control over intracellular calcium levels, particularly under pathological conditions like hypoxia-hypoglycemia. nih.gov

Studies on gerbil hippocampal slices demonstrated that Propentofylline delays the acute increase in intracellular calcium accumulation that occurs during hypoxic-hypoglycemic conditions. nih.gov This effect is dose-dependent, indicating a direct pharmacological action on the mechanisms that regulate calcium entry or sequestration. nih.gov Pre- and early post-treatment with Propentofylline effectively reduces neuronal calcium loading, a critical step in preventing delayed nerve cell death in vulnerable brain regions like the hippocampus. classimed.deahajournals.org

| Experimental Model | Treatment | Key Finding | Reference |

| Gerbil Hippocampal Slices (Hypoxia-Hypoglycemia) | 10 µM Propentofylline | Prolonged latency of acute calcium accumulation | nih.gov |

| Gerbil Hippocampal Slices (Hypoxia-Hypoglycemia) | 100 µM Propentofylline | Further prolonged latency of acute calcium accumulation | nih.gov |

| Gerbil Hippocampal Slices (Hypoxia-Hypoglycemia) | 1 mM Propentofylline | Maximally prolonged latency of acute calcium accumulation | nih.gov |

| Gerbil Model of Ischemia | Propentofylline (pre- and early post-treatment) | Reduced neuronal calcium loading in the hippocampus | classimed.de |

Effects on Mitochondrial Function and Cellular Bioenergetics

Mitochondria are vital for cellular energy production (bioenergetics) through oxidative phosphorylation and play a central role in cell survival and death. nih.govnih.govmdpi.comevotec.com Mitochondrial dysfunction is a key element in the pathology of ischemic injury. researchgate.net Propentofylline has demonstrated protective effects on mitochondrial function.

Research on mitochondria isolated from normal rat liver showed that Propentofylline's main metabolite, 1-(5'-hydroxyhexyl)-3-methyl-7-propyl-xanthine, affects mitochondrial respiration and oxidative phosphorylation. capes.gov.br Furthermore, in models of brain ischemia, Propentofylline treatment has been observed to prevent the swelling of mitochondria, a hallmark of mitochondrial damage and dysfunction that can lead to cellular energy failure. researchgate.net By preserving mitochondrial integrity and function, Propentofylline helps maintain cellular ATP levels, which is critical for cell survival, especially in energy-demanding neuronal tissues. nih.govacs.org

| Experimental Condition | Compound | Effect | Reference |

| Isolated Rat Liver Mitochondria | 1-(5'-oxohexyl)-3-methyl-7-propyl-xanthine (HWA 285) | Influence on respiration and oxidative phosphorylation | capes.gov.br |

| In Utero Ischemia Model (Rat) | Propentofylline | Prevention of mitochondrial swelling during recirculation | researchgate.net |

Influence on Synaptic Plasticity and Neuronal Network Activity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. neuroscigroup.uslumenlearning.compolytechnique-insights.com Processes like long-term potentiation (LTP), a persistent strengthening of synapses, are crucial for these cognitive functions. wikipedia.orgroyalsocietypublishing.org Neuronal network activity, the coordinated firing of groups of neurons, underlies all brain functions. elifesciences.orgnih.govnih.gov

The neuroprotective mechanisms of this compound have significant implications for synaptic plasticity and network function. The regulation of glutamate receptor function and intracellular calcium homeostasis are fundamental to inducing and maintaining synaptic plasticity. lumenlearning.comnih.gov For example, LTP induction is critically dependent on calcium influx through NMDA receptors. lumenlearning.comnih.gov By preventing excessive, pathological calcium influx, this compound may help preserve the physiological range of calcium signaling necessary for normal synaptic plasticity, while preventing the excitotoxic cascades that would otherwise disrupt it.

Moreover, by protecting mitochondrial function, the compound ensures a stable energy supply for synaptic transmission and plasticity, which are highly energy-dependent processes. mdpi.com The preservation of neuronal structure and function in vulnerable brain areas, such as the hippocampus, directly supports the maintenance of neuronal networks essential for cognitive processes. ahajournals.orgncats.io The ability of Propentofylline to improve cognitive functions in experimental models is likely a manifestation of these combined effects at the cellular and molecular level, fostering an environment where synaptic plasticity and neuronal network activity can be sustained. ncats.io

Preclinical Therapeutic Potential and Mechanistic Studies in Disease Models

Neuroprotective Efficacy in Central Nervous System Disease Models

The neuroprotective qualities of Hydroxypropentofylline's parent compound, propentofylline (B1679635), have been evaluated in various models of central nervous system (CNS) diseases. These studies provide indirect evidence of the potential therapeutic avenues for its metabolite.

Ischemic Stroke Models (e.g., Transient Middle Cerebral Artery Occlusion, Global Ischemia)

Preclinical studies using models of ischemic stroke have demonstrated the neuroprotective potential of propentofylline, the precursor to this compound. In a rat model of focal ischemia, the pre-ischemic administration of propentofylline significantly reduced the volume of ischemic damage in both the neocortex and the striatum. nih.gov This protective effect is thought to be related to the inhibition of glutamate (B1630785) and dopamine (B1211576) release in the early stages of ischemia. nih.gov The transient middle cerebral artery occlusion (MCAO) model is a widely used and minimally invasive method for inducing focal cerebral ischemia in rodents, allowing for the study of reperfusion-related events. nih.gov This model is considered a gold standard for mechanistic studies of cerebral ischemia and is praised for its resemblance to clinical stroke. nih.gov

Different experimental models are employed to simulate the conditions of ischemic stroke in humans. Focal cerebral ischemic models in rodents, such as the MCAO model, are designed to mimic the effects of a stroke in a specific brain region. nih.gov These models are crucial for understanding the pathophysiology of stroke and for testing the efficacy of potential neuroprotective agents. frontiersin.org Global ischemia models, on the other hand, simulate a more widespread lack of blood flow to the brain.

Table 1: Summary of Key Findings in Ischemic Stroke Models

| Model | Compound | Key Findings | Citation |

|---|---|---|---|

| Rat Focal Ischemia | Propentofylline | Significantly reduced volume of ischemic damage in neocortex and striatum. | nih.gov |

| Transient MCAO (rodents) | Not specified | Gold standard for mechanistic studies of cerebral ischemia. | nih.gov |

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Huntington's, Fragile X Syndrome)

The therapeutic potential of propentofylline, which is metabolized to this compound, has been investigated in various neurodegenerative disease models. In experimental models of Alzheimer's disease and vascular dementia, propentofylline has been shown to improve cognitive functions, inhibit inflammatory processes, and reduce ischemic brain damage. ncats.ioncats.io A proposed mechanism for these effects is the modulation of glial cells to reduce the production of damaging pro-inflammatory factors. ncats.io Alzheimer's disease is characterized by the presence of extracellular beta-amyloid plaques and intracellular neurofibrillary tangles, leading to the degeneration of cholinergic neurons. researchgate.net

For Parkinson's disease, a common modeling method involves the use of the neurotoxin 6-hydroxydopamine (6-OHDA) in rats to induce the destruction of nigrostriatal dopaminergic neurons, mimicking a key pathological feature of the disease. nih.gov Other models utilize neurotoxins like MPTP, rotenone, or paraquat (B189505) to induce parkinsonian pathology. nih.govfrontiersin.org Genetic models focusing on mutations in genes such as SNCA, LRRK2, and PARK2 are also employed to study the familial aspects of Parkinson's disease. nih.govalzforum.org

Fragile X syndrome, a common inherited form of intellectual disability, is caused by the silencing of the FMR1 gene. nih.govnih.gov The Drosophila (fruit fly) has been a valuable model organism for studying FMR1 function, as it possesses a single homologous gene, dFMR1. frontiersin.org Mouse models of Fragile X syndrome, such as the Fmr1 knockout mouse, have also been instrumental in identifying potential therapeutic targets by recapitulating key features of the human condition. nih.govmdpi.com Recent research has also explored the use of 3D brain organoids derived from patient stem cells to model the disease and test novel therapeutic strategies. fraxa.org

Table 2: Overview of Neurodegenerative Disease Models

| Disease | Model Type | Key Features | Citation |

|---|---|---|---|

| Alzheimer's Disease | Experimental (e.g., vascular dementia models) | Cognitive deficits, inflammation, ischemic damage. | ncats.ioncats.io |

| Parkinson's Disease | Neurotoxin-induced (e.g., 6-OHDA, MPTP) | Destruction of dopaminergic neurons. | nih.govnih.govfrontiersin.org |

| Parkinson's Disease | Genetic (e.g., SNCA, LRRK2 mutations) | Recapitulation of familial PD aspects. | nih.govalzforum.org |

| Fragile X Syndrome | Drosophila model (dFMR1 mutant) | Study of FMR1 gene function. | frontiersin.org |

| Fragile X Syndrome | Mouse model (Fmr1 knockout) | Learning deficits, hyperactivity. | nih.govmdpi.com |

| Fragile X Syndrome | 3D Brain Organoids | Modeling disease in human tissue. | fraxa.org |

Retinal Neurodegeneration and Ischemia Models (e.g., Retinitis Pigmentosa, Age-related Macular Degeneration)

The potential of propentofylline and, by extension, its metabolite this compound, has been explored in the context of retinal diseases. Propentofylline has been identified as a neurotrophic factor stimulator that could be beneficial in treating ophthalmic neurodegeneration. google.com Studies have suggested its utility in protecting neural cells of the eye from damage caused by conditions like ischemia and hypoxia. google.com

Age-related macular degeneration (AMD) is a primary cause of vision loss in the elderly and is characterized by the degeneration of the retina. mdfoundation.com.auasrs.org The disease presents in two main forms: a "dry" (non-neovascular) and a "wet" (neovascular) form. ijbs.com While there is no cure for the more common dry AMD, research into new treatments is ongoing. www.nhs.uk Inflammation is recognized as a key participant in the pathogenesis of AMD. ijbs.com

Research into retinal neurodegeneration utilizes various models to understand disease mechanisms. For instance, studies in diabetic patients have shown early thinning of the inner retina even before visible signs of diabetic retinopathy, suggesting an underlying neurodegenerative process. nih.gov In pseudoexfoliation (PEX) syndrome, another condition that can affect the eye, a reduction in the thickness of the ganglion cell layer and inner plexiform layer has been observed, potentially indicating early glaucomatous damage or a broader neurodegenerative process. nih.gov

Table 3: Retinal Disease Insights

| Disease/Condition | Key Pathological Feature | Potential Therapeutic Target | Citation |

|---|---|---|---|

| Ophthalmic Neurodegeneration | Neural cell damage from ischemia/hypoxia | Neurotrophic factor stimulation | google.com |

| Age-Related Macular Degeneration (AMD) | Retinal degeneration, inflammation | Anti-inflammatory pathways | mdfoundation.com.auijbs.com |

| Diabetic Retinopathy | Early thinning of the inner retina | Neuroprotection | nih.gov |

| Pseudoexfoliation Syndrome | Thinning of ganglion cell and inner plexiform layers | Early detection of glaucomatous damage | nih.gov |

Anti-inflammatory Effects in Preclinical Disease Models

Propentofylline, the parent compound of this compound, has demonstrated anti-inflammatory properties in various preclinical models. A key mechanism of action is believed to be the modulation of glial cells, leading to a decrease in the production and release of pro-inflammatory factors. ncats.ioncats.io This is significant as neuroinflammation is a critical component in the pathology of many neurodegenerative diseases.

In experimental settings, propentofylline has been shown to inhibit inflammatory processes and the excessive activation of microglia. ncats.io Microglia are the resident immune cells of the central nervous system, and their dysfunction is considered a key factor in the early stages of diseases like AMD. ijbs.com The compound's ability to suppress the release of inflammatory cytokines contributes to its neuroprotective effects.

Anti-fibrotic Potential in Organ Fibrosis Models (e.g., Pulmonary Fibrosis, Renal Fibrosis)

The potential anti-fibrotic effects of compounds related to this compound have been investigated in models of organ fibrosis. Fibrosis, the excessive accumulation of extracellular matrix proteins, is a common final pathway for many chronic diseases. nih.gov

In the context of renal fibrosis, a hallmark of progressive chronic kidney disease, studies have explored various therapeutic targets. nih.gov For instance, the activation of Sirt1 and the inhibition of the TGF-β/Smad3 signaling pathway have been identified as promising strategies to ameliorate renal fibrosis. frontiersin.org

Similarly, in pulmonary fibrosis, a fatal lung disease characterized by scarring of the lung tissue, research is focused on developing new anti-fibrotic treatments. nih.gov Animal models, such as the bleomycin-induced lung fibrosis model in mice, are used to evaluate the severity of fibrosis and the efficacy of potential therapies. nih.gov One approach has been to target specific proteins involved in the resolution of scar tissue. youtube.com

Advanced Research Methodologies and Experimental Approaches for Hydroxypropentofylline

In Vitro Cellular and Subcellular Investigation

In vitro models are fundamental in dissecting the molecular and cellular effects of Hydroxypropentofylline in a controlled environment. These systems allow for the detailed examination of the compound's influence on specific cell types and signaling pathways.

Primary Neuronal and Glial Cell Cultures

Primary cultures of neurons and glial cells, such as astrocytes and microglia, are crucial for understanding the direct effects of this compound on the central nervous system. These cultures, derived directly from animal brain tissue, closely mimic the in vivo cellular environment. mdpi.comnih.gov

Astrocytes: These glial cells are essential for maintaining brain homeostasis. In the context of neuroinflammation, reactive astrocytes can release inflammatory mediators. frontiersin.org Research using primary astrocyte cultures can investigate how this compound modulates astrocyte activation and the release of pro-inflammatory factors. frontiersin.org Crosstalk between astrocytes and microglia is a key area of investigation, as activated microglia can induce reactive astrogliosis. frontiersin.org Studies can assess if this compound can disrupt this pathological communication. frontiersin.orgaginganddisease.org

Microglia: As the resident immune cells of the brain, microglia play a central role in neuroinflammatory processes. aginganddisease.org Primary microglial cultures allow for the study of this compound's impact on microglial activation, phagocytosis, and the production of cytokines and chemokines. nih.govfrontiersin.org The interplay between microglia and astrocytes is critical, with each cell type influencing the other's inflammatory state. frontiersin.orgfrontiersin.orgaginganddisease.org

Immortalized Cell Lines (e.g., Macrophages, HEK293T, RAW264.7)

Immortalized cell lines offer a reproducible and scalable system for investigating the effects of this compound on specific cellular functions.

Macrophages (RAW264.7): The RAW264.7 macrophage cell line is extensively used to model inflammation. plos.orgjmb.or.krresearchgate.net Studies involving these cells can elucidate the anti-inflammatory properties of compounds by measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, often induced by lipopolysaccharide (LPS). plos.orgjmb.or.krresearchgate.net Morphological changes in these cells, such as reduced pseudopodia formation upon treatment, can also indicate an anti-inflammatory effect. researchgate.net The impact on key inflammatory enzymes like iNOS and COX-2 is also a common area of investigation. plos.orgjmb.or.kr

HEK293T: Human Embryonic Kidney 293T cells are a versatile tool in molecular biology, often used for studying signal transduction pathways and protein-protein interactions due to their high transfectability.

Organ-on-a-Chip and Advanced 3D Culture Systems

To bridge the gap between traditional 2D cell culture and in vivo systems, organ-on-a-chip and 3D culture models are employed. These advanced systems provide a more physiologically relevant microenvironment. nih.govelveflow.commicrofluidics-innovation-center.comabcam.comthermofisher.cominsphero.comcorning.com

Organ-on-a-Chip: These microfluidic devices can recreate the tissue-tissue interfaces and mechanical forces present in living organs. nih.govmicrofluidics-innovation-center.comnih.govmicronit.com For neurological research, a "brain-on-a-chip" could model the blood-brain barrier and allow for the study of this compound's effects on neuronal and glial cell interactions under more realistic conditions. nih.govnih.govfrontiersin.org

3D Culture Systems: Spheroids and organoids are 3D cell aggregates that better mimic the complex cellular organization of tissues. abcam.comthermofisher.com These models can be used to study cell differentiation, migration, and communication in a three-dimensional context, offering more accurate predictions of in vivo responses compared to 2D cultures. abcam.comthermofisher.comfrontiersin.org

Biochemical and Molecular Assays for Signaling Pathway Analysis

A variety of biochemical and molecular assays are utilized to pinpoint the specific signaling pathways modulated by this compound.

Enzyme Activity: Assays measuring the activity of key enzymes in inflammatory and signaling cascades, such as protein kinases and phosphatases, are crucial. nih.govlibretexts.org

Gene Expression: Techniques like reverse-transcriptase polymerase chain reaction (RT-PCR) are used to quantify changes in the mRNA levels of target genes, such as those encoding for cytokines and inflammatory enzymes. jmb.or.kr

In Vivo Animal Models for Disease Pathophysiology and Mechanistic Insights

In vivo animal models are indispensable for understanding the systemic effects of this compound and its impact on complex disease processes. nih.gov

Rodent Models (e.g., Mice, Rats) for Neurological and Systemic Conditions

Rodents, particularly mice and rats, are the most commonly used animal models in biomedical research due to their genetic and physiological similarities to humans. mdpi.comnih.govnih.gov

Neurological Conditions: Various rodent models are used to study neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.govmdpi.comuantwerpen.bewustl.eduaccscience.comfrontiersin.orgnih.gov These models can be generated through genetic modification (transgenic mice) or by inducing neurotoxicity with specific agents. mdpi.comnih.govmdpi.comfrontiersin.org For instance, transgenic mouse models of Alzheimer's disease are used to investigate the effect of compounds on amyloid-β deposition and tau pathology. frontiersin.org Similarly, neurotoxin-induced models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model, are used to assess the neuroprotective effects of potential therapies. nih.gov

Systemic Conditions: Rodent models are also vital for studying systemic inflammation and other systemic diseases. nih.govnih.govnih.govmdpi.com Systemic inflammation can be induced by administering agents like LPS, which triggers a robust inflammatory response throughout the body and can also lead to neuroinflammation. frontiersin.orgnih.govfrontiersin.org These models are critical for evaluating the anti-inflammatory effects of this compound on a systemic level.

Table of Research Findings for this compound and Related Compounds in In Vitro Models

| Cell Line/Primary Culture | Model System | Key Findings | Reference |

| RAW264.7 Macrophages | LPS-induced inflammation | Inhibition of NO and pro-inflammatory cytokine (TNF-α, IL-6) production. | plos.orgjmb.or.kr |

| Primary Astrocytes/Microglia | Neuroinflammation models | Modulation of glial activation and inflammatory mediator release. | frontiersin.orgaginganddisease.org |

Zebrafish Models in Developmental and Disease Research

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental biology, toxicology, and disease research, offering distinct advantages for drug discovery and mechanistic studies. researchgate.netresearchgate.net Its genetic similarity to humans, rapid external development, and optical transparency of embryos make it an ideal system for high-throughput screening and in vivo analysis of a compound's effects. researchgate.net

In the context of this compound's parent compound, Propentofylline (B1679635), zebrafish have been utilized as a valuable research tool. Studies have employed zebrafish models to investigate the neurobehavioral effects of compounds and to assess responses to various treatments. researchgate.net For instance, research has shown that Propentofylline can influence behavioral responses in zebrafish models of induced hyperalgesia. researchgate.net Furthermore, given that Propentofylline has been investigated for its effects on glioblastoma cells, and zebrafish are a recognized model for studying this type of cancer, the model holds significant potential for exploring the compound's impact in oncology research. thebraintumourcharity.org The use of zebrafish in such studies allows for the detailed observation of developmental and pathological processes that may be influenced by the compound and its metabolites.

| Zebrafish Model Application | Research Focus | Rationale for Use |

| Neurobehavioral Phenotyping | Assessing effects on locomotion, social interaction, and sensory responses. | High-throughput screening capability and quantifiable behavioral endpoints. researchgate.net |

| Neurotoxicity Assessment | Evaluating potential adverse effects on nervous system development and function. | Rapid development and transparent embryos allow for detailed morphological analysis. |

| Disease Modeling (e.g., Cancer) | Investigating the compound's influence on tumor growth and cell dynamics (e.g., in glioblastoma models). | Genetic tractability and suitability for in vivo imaging of cellular processes. thebraintumourcharity.org |

Advanced Imaging Techniques in Preclinical Settings (e.g., Magnetic Resonance Imaging, Optical Coherence Tomography, Fundoscopy)

Advanced imaging techniques are indispensable in preclinical research for the non-invasive, longitudinal assessment of anatomical, functional, and molecular changes within living organisms. chematech-mdt.com These modalities provide critical insights into disease progression and response to therapeutic interventions.

Magnetic Resonance Imaging (MRI) is a versatile technique that offers exceptional soft-tissue contrast, making it ideal for anatomical and functional imaging of the brain and other organs in preclinical models. chematech-mdt.combruker.com In research areas relevant to this compound, such as neurodegenerative diseases and oncology, MRI can be used to visualize changes in brain structure, tumor volume, and vascularity. nih.gov

Optical Coherence Tomography (OCT) is a high-resolution imaging technique that provides cross-sectional images of biological tissues, akin to "optical biopsy". It is particularly prominent in ophthalmology for detailed visualization of retinal layers. nih.gov Given that the retina is an extension of the central nervous system, OCT can be a powerful tool in preclinical models of neurodegenerative diseases like Alzheimer's disease to detect changes in retinal nerve fiber layers. nih.gov

Fundoscopy , often coupled with fluorescence imaging techniques, allows for the examination of the fundus at the back of the eye, including the retina, optic disc, and blood vessels. nih.gov Fluorescence Lifetime Imaging Ophthalmoscopy (FLIO) is an advanced form of this technique that can detect changes in endogenous fluorophores in the retina, which may serve as biomarkers for diseases like Alzheimer's. nih.gov

While these imaging methods are standard in preclinical drug development, specific studies detailing their application in monitoring the direct effects of this compound are not extensively documented in publicly available literature. However, their role in assessing the pathological conditions that the parent compound, Propentofylline, has been studied for, such as neurodegeneration and cancer, is well-established. nih.govnih.govnih.gov

| Imaging Technique | Principle | Application in Preclinical Research |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed images of organs and tissues. chematech-mdt.com | Anatomic and functional assessment of brain structure, tumor progression, and inflammation in animal models. nih.gov |

| Optical Coherence Tomography (OCT) | Uses light waves to capture high-resolution, cross-sectional images of tissue microstructure. nih.gov | Non-invasive monitoring of retinal neurodegeneration and vascular changes in models of neurological disease. nih.gov |

| Fundoscopy/FLIO | Visualizes the interior surface of the eye; FLIO measures the decay time of fluorescence from natural fluorophores. nih.gov | Detecting molecular changes and biomarkers in the retina associated with systemic or neurological diseases. nih.gov |

Electrophysiological Techniques for Assessing Neuronal and Synaptic Function

Electrophysiological techniques are fundamental for directly measuring the functional properties of neurons and synapses with high temporal resolution. elifesciences.org These methods are crucial for understanding how a compound like this compound might modulate neural circuit activity and synaptic plasticity, which are cellular processes underlying learning, memory, and neurological disorders. frontiersin.org

Key techniques include:

Patch-Clamp Recording: This powerful technique allows for the recording of ionic currents through single ion channels or the electrical activity of a whole cell (whole-cell recording). elifesciences.org It is used to measure parameters such as resting membrane potential, action potential firing, and postsynaptic currents, providing detailed insights into how a compound affects neuronal excitability and synaptic transmission. mdpi.comfrontiersin.org

Field Potential Recording: This method involves placing an electrode in the extracellular space to record the summed electrical activity of a population of neurons. It is widely used to study synaptic plasticity phenomena like long-term potentiation (LTP), which is a cellular correlate of memory formation. frontiersin.org

The neuroprotective actions of the parent compound, Propentofylline, have been linked to signaling pathways, such as the cAMP-PKA system, which are known to be critical modulators of synaptic function and plasticity. nih.gov Therefore, electrophysiological approaches are essential experimental tools to dissect the precise mechanisms by which this compound may influence neuronal health and communication at the synaptic level. nih.govfrontiersin.org

| Electrophysiological Technique | Measurement | Key Insights Provided |

| Whole-Cell Patch Clamp | Records synaptic currents (e.g., sEPSCs) and action potentials from a single neuron. elifesciences.orgmdpi.com | Reveals effects on synaptic strength, neuronal excitability, and ion channel function. |

| Field Potential Recording | Measures the collective activity of a neuronal population in a brain slice or in vivo. | Assesses network-level activity and long-term changes in synaptic efficacy (synaptic plasticity). frontiersin.org |

Proteomic, Transcriptomic, and Metabolomic Approaches for Comprehensive Mechanistic Elucidation

Multi-omics approaches provide a holistic view of the molecular changes induced by a compound, offering deep insights into its mechanism of action. prognomiq.comnih.gov By integrating data from different biological layers, researchers can build a comprehensive picture of a compound's effects.

Transcriptomics: This involves the large-scale study of the transcriptome, the complete set of RNA transcripts in a cell or organism. It reveals how a compound alters gene expression, providing clues about the cellular pathways being modulated. nih.govnih.gov

Proteomics: This is the large-scale analysis of the proteome, the entire set of proteins expressed by a genome. Since proteins are the primary functional molecules in cells, proteomics can directly identify the protein targets of a compound and the downstream signaling cascades it affects. prognomiq.comnih.gov

Metabolomics: This approach focuses on the comprehensive analysis of metabolites within a biological system. It provides a functional readout of the cellular state and can reveal how a compound alters metabolic pathways. prognomiq.comnih.gov

Integrating these omics datasets can reveal complex interactions and regulatory networks that would be missed by single-omics analyses. researchgate.netnih.gov For a compound like this compound, these techniques could be applied to cell cultures or animal models to identify key genes, proteins, and metabolic pathways involved in its biological activity, thereby elucidating its mechanism of action in a comprehensive, unbiased manner. nih.gov

| Omics Approach | Analyte | Biological Question Answered |

| Transcriptomics | RNA transcripts | Which genes are up- or down-regulated by the compound? nih.gov |

| Proteomics | Proteins | Which protein levels or post-translational modifications are altered? prognomiq.com |

| Metabolomics | Small molecule metabolites | Which metabolic pathways are impacted by the compound's activity? nih.gov |

Computational Modeling and In Silico Approaches in Mechanistic Prediction

Computational, or in silico, methods are increasingly vital in drug discovery and development for predicting a compound's properties and mechanism of action before extensive laboratory testing. biotech-asia.org These approaches leverage computing power to model complex biological systems and interactions.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to a protein target. For this compound, docking could be used to predict its binding affinity to potential targets like phosphodiesterases or adenosine (B11128) receptors, which are known targets for related xanthine (B1682287) derivatives. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new compounds and to optimize lead molecules. nih.gov

Pharmacokinetic (PK) Modeling: In silico models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, helping to predict its pharmacokinetic profile. nih.gov

Systems Biology Modeling: These models integrate experimental data (including multi-omics data) to simulate the behavior of complex biological networks. This can help in understanding the systemic effects of a compound and predicting its impact on cellular pathways. nih.gov

These computational tools enable the rational design of experiments and help to prioritize research efforts by generating testable hypotheses about a compound's mechanism and potential targets. nih.govnih.gov

| Computational Approach | Purpose | Example Application for this compound |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. biotech-asia.org | Estimating binding to adenosine receptors or phosphodiesterases. |

| QSAR | Relates chemical structure to biological activity. nih.gov | Predicting potential off-target effects or optimizing related molecules. |

| PK/ADME Modeling | Simulates the fate of a drug in the body. nih.gov | Predicting the metabolic stability and distribution of the compound. |

| Mechanistic Modeling | Simulates complex biological processes to understand drug effects. nih.gov | Modeling the impact on glial-neuronal signaling pathways. |

Challenges and Future Directions in Hydroxypropentofylline Research

Identification of Novel Molecular Targets and Signaling Networks

The established mechanism of action for propentofylline (B1679635), and by extension hydroxypropentofylline, involves non-selective inhibition of phosphodiesterase (PDE) enzymes and the blockage of adenosine (B11128) uptake. koreascience.krpharmacologyeducation.org These actions increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which play roles in vasodilation, and modulate purinergic signaling, contributing to its neuroprotective and anti-inflammatory effects. pharmacologyeducation.orgnih.gov

However, future research must look beyond these primary targets to fully understand its therapeutic potential. Emerging evidence for propentofylline suggests a more complex mechanism involving the modulation of glial cells. ncats.io Research has shown that propentofylline can induce astrocytes to adopt a mature phenotype and increase the expression of the glutamate (B1630785) transporters GLT-1 and GLAST. ncats.io This action is crucial for regulating glutamate homeostasis, which is often disrupted in neurological disorders. Furthermore, propentofylline has been found to stimulate the synthesis and release of nerve growth factor (NGF), a key molecule for neuronal survival and function. ncats.io

Identifying novel molecular targets and the signaling pathways they influence is a critical future direction. mdpi.com Techniques such as proteomics and transcriptomics could uncover new binding proteins and affected pathways. For example, investigating its influence on pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) or the Nrf2-Keap1 antioxidant response pathway, which are central to inflammation and cellular defense, could reveal new therapeutic applications. mdpi.commdpi.com A deeper understanding of these interactions will be essential for refining its use and potentially developing more selective second-generation compounds.

Exploration of Combination Therapeutic Strategies with Existing or Emerging Compounds

Given the multifactorial nature of diseases like Alzheimer's and glaucoma, combination therapy represents a promising strategy. Exploring the use of this compound in conjunction with other therapeutic agents could lead to synergistic effects, enhanced efficacy, and potentially lower doses of individual drugs.

One area where this has been proposed is in the treatment of glaucoma. A patent for propentofylline suggests its use in combination with other established anti-glaucoma agents, such as β-blockers (e.g., timolol), carbonic anhydrase inhibitors (e.g., dorzolamide), and prostaglandin (B15479496) analogues (e.g., latanoprost). google.com The rationale is that propentofylline's unique mechanism, possibly involving the stimulation of matrix metalloproteinase-3 (MMP-3) in the trabecular meshwork, could complement the mechanisms of other drugs that lower intraocular pressure. google.com

This approach could be extended to other conditions. For instance, in Alzheimer's disease, combining this compound with acetylcholinesterase inhibitors like donepezil (B133215) could offer a multi-pronged attack on the disease by simultaneously addressing cholinergic deficits, neuroinflammation, and impaired cerebral blood flow. researchgate.net Similarly, in the context of fibrotic diseases, combining its anti-inflammatory properties with specific anti-fibrotic drugs like pirfenidone (B1678446) could be a viable strategy, as has been explored with other combination therapies for such conditions. nih.govnih.gov Future research should focus on well-designed preclinical and clinical studies to evaluate the efficacy and safety of such combination regimens.

Development and Validation of More Physiologically Relevant Preclinical Disease Models

The reliability of preclinical data is heavily dependent on the validity of the disease models used. nih.gov As noted, a significant challenge in translating findings for neurodegenerative diseases is the inadequacy of traditional animal models to capture the full complexity of the human condition. bihealth.org Therefore, a crucial area of future research is the development and use of more physiologically relevant models.

For ophthalmic research, the use of human ocular perfusion organ culture has already provided a more relevant system for studying the effects of propentofylline on intraocular pressure. google.com This type of ex vivo model helps to bridge the gap between animal studies and human trials. bihealth.org

For neurodegenerative diseases, advancements lie in creating models that better reflect human pathology and heterogeneity. This includes the use of patient-derived xenograft (PDX) models, particularly in oncology, which maintain the characteristics of a patient's tumor and can predict clinical outcomes more accurately. crownbio.com While not directly applicable to non-cancerous neurodegenerative disease, the principle of using patient-derived materials is key. The development of three-dimensional (3D) organoids or "mini-brains" derived from human induced pluripotent stem cells (iPSCs) of patients with specific diseases offers a powerful platform to test compounds like this compound in a human-specific and disease-specific context. Furthermore, the use of microphysiological systems, or "organs-on-a-chip," can model complex interactions between different cell types and tissues, providing more predictive data on drug efficacy and toxicity before moving into human trials. bihealth.org

Investigation of Unexplored Therapeutic Avenues and Emerging Research Areas beyond Established Indications

While research on propentofylline and this compound has primarily focused on dementia and cerebrovascular disorders, its unique pharmacological profile suggests potential utility in other areas. ncats.iokoreascience.kr Future investigations should proactively explore these untapped therapeutic avenues.

An important emerging area is ophthalmology, specifically the treatment of glaucoma and the protection of the optic nerve head. google.com The finding that propentofylline may lower intraocular pressure and stimulate neurotrophic factors suggests a dual-action potential in managing this complex eye disease. google.com This moves beyond its traditional classification as a rheological and neuroprotective agent for the brain.

The compound's known anti-inflammatory and immunomodulatory properties also point toward its potential use in a broader range of inflammatory or autoimmune diseases. chemsrc.commedchemexpress.com Conditions characterized by chronic inflammation and microglial activation could be logical targets for future studies. Additionally, microbial biotransformation could be employed as a tool to generate novel metabolites of this compound, which may possess unique pharmacological activities or improved pharmacokinetic profiles, opening up further avenues for drug discovery and design. researchgate.netisc.irk.ru Systematic screening of this compound in various disease models related to inflammation, fibrosis, and metabolic disorders could uncover entirely new clinical applications.

Q & A

Q. What safety protocols are recommended for handling Hydroxypropentofylline in laboratory settings?

this compound, like structurally related xanthine derivatives, requires stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods or local exhaust systems to avoid inhalation of aerosols .

- Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .

- Storage: Store in sealed containers at recommended temperatures (e.g., 2–8°C) away from ignition sources . Reference safety data for analogous compounds due to limited specific data on this compound .

Q. Which analytical methods are optimal for characterizing this compound’s purity and structural integrity?

Standard techniques include:

- High-Performance Liquid Chromatography (HPLC): Use reversed-phase C18 columns with UV detection (e.g., 254 nm) and mobile phases like acetonitrile:water (70:30 v/v) to assess purity .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm molecular structure and detect impurities .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS) and fragmentation patterns . Document methods in line with NIH preclinical reporting guidelines to ensure reproducibility .

Advanced Research Questions

Q. How should dose-response studies be designed to evaluate this compound’s pharmacological effects?

A tiered approach is recommended:

- In Vitro Screening: Begin with cell-based assays (e.g., IC determination in target pathways) using logarithmic dose increments (1 nM–100 µM) .

- In Vivo Validation: Select animal models (e.g., rodents) with species-specific metabolic relevance. Use randomized, blinded designs with control groups to minimize bias .

- Pharmacokinetic Analysis: Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS . Maintain detailed records of experimental parameters for regulatory compliance .

Q. What statistical methods resolve contradictions in this compound’s efficacy data across experimental models?

Q. How can researchers ensure reproducibility in this compound experiments?

Critical steps include:

- Standardized Protocols: Pre-register methods (e.g., on Open Science Framework) and adhere to NIH guidelines for experimental rigor .

- Reagent Validation: Certify compound purity (>95% via HPLC) and stability under storage conditions .

- Data Transparency: Share raw datasets, code, and instrument calibration records in public repositories . Reproducibility failures often stem from undocumented variables (e.g., solvent batch effects) .

Q. What ethical and practical considerations apply when transitioning this compound to human trials?

Key factors include:

- Preclinical Toxicity: Conduct GLP-compliant studies in two mammalian species to establish NOAEL (No Observed Adverse Effect Level) .

- Informed Consent: Design participant selection criteria (e.g., age, comorbidities) and consent forms compliant with IRB/IEC standards .

- Adverse Event Monitoring: Implement real-time data capture systems (e.g., electronic CRFs) for safety reporting . Ethical approval requires balancing clinical relevance with feasibility (FINER criteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.